

Application Notes and Protocols for Isovaleraldehyde in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isovaleraldehyde*

Cat. No.: B047997

[Get Quote](#)

Introduction

Isovaleraldehyde, also known as 3-methylbutanal, is a branched-chain aliphatic aldehyde that is a significant component in the flavor and fragrance industry.^[1] It is a colorless liquid at room temperature with a characteristic pungent, powerful, and acrid odor.^{[1][2]} When diluted, its aroma profile transforms into more desirable notes described as fruity, malty, nutty, and reminiscent of chocolate or apple.^{[2][3][4]} This dual sensory characteristic makes it a versatile ingredient, capable of imparting powerful lift and specific flavor profiles in a wide range of products.

Naturally, **isovaleraldehyde** is found in a variety of essential oils, including orange, lemon, and peppermint, and is a volatile component in many foods and beverages like apples, cheese, beer, coffee, and chocolate.^{[2][5][6][7]} Its formation in fermented products and heated foods often results from the Strecker degradation of the amino acid L-leucine during Maillard reactions.^{[1][8]}

Industrially, **isovaleraldehyde** serves not only as a direct flavoring agent and fragrance component but also as a crucial chemical intermediate for the synthesis of other aroma chemicals, pharmaceuticals, and pesticides.^{[9][10]} Its applications range from enhancing fruity and cocoa notes in confectionery to providing a malty character in beverages and baked goods.^{[1][11]}

Physicochemical and Organoleptic Properties

The physical and chemical properties of **isovaleraldehyde** are fundamental to its application, handling, and storage.

Property	Value	Reference(s)
Chemical Formula	C ₅ H ₁₀ O	[1][12]
Molecular Weight	86.13 g/mol	[1][12]
CAS Number	590-86-3	[9]
FEMA Number	2692	[12]
Appearance	Clear, colorless to pale yellow liquid	[1][9]
Odor (Concentrated)	Pungent, choking, acrid, suffocating	[2][5]
Odor (Diluted)	Malty, fruity, cocoa-like, apple-like, nutty, chocolate, peach, ethereal	[1][2]
Taste	Fruity, characteristic	[9][13]
Boiling Point	90-93 °C	[1][6][12]
Melting Point	-51 °C	[5][9][12]
Density	~0.803 g/mL at 25 °C	[1][2]
Refractive Index	~1.388 at 20 °C	[2][5]
Solubility	Slightly soluble in water (15 g/L at 20°C); miscible with most organic solvents, alcohols, and ethers.	[1][3][5]
Flash Point	-5 to 0.5 °C (closed cup)	[12]
Odor Threshold	~0.1 ppb in air	[1]

Applications in Flavor Formulations

Isovaleraldehyde is highly valued for its ability to create and enhance specific "brown" and "fruity" flavor profiles. Its potent malty character is defining in many applications.[11]

Flavor Category	Application Notes	Suggested Use Level (in flavor concentrate)	Reference(s)
Malt	Considered a key, defining component for malt and malted milk profiles.	300 - 3,000 ppm	[11]
Chocolate/Cocoa	Imparts nutty, cocoa-like notes. Provides a distinctive "lift" to chocolate fragrances. Used at higher levels for dark chocolate and lower for milk chocolate profiles.	500 - 1,000 ppm	[1] [4] [11]
Coffee	Adds pungency and lift to roasted coffee flavors.	200 - 2,000 ppm	[11]
Fruit	Used to bring a liquorous head note to cherry profiles. [12] Brightens both red and white grape flavors and adds lift to raisin and other dried fruit notes.	200 - 1,000 ppm	[11] [12]
Savory	Enhances cooked notes in cheese flavors, especially toasted cheddar. [11] Lifts tomato profiles. [11] Found naturally in chicken, fish, and beef. [10] [12]	1,000 - 3,000 ppm (Cheese)	[11]

Bakery	Contributes to the crust notes in baked goods.	Up to 2,000 ppm or higher	[11]
--------	--	---------------------------	------

Note: The suggested use levels are for a flavor concentrate intended to be dosed at approximately 0.05% in a final food or beverage product.[11]

Applications in Fragrance Formulations

In perfumery, **isovaleraldehyde** is used for its powerful aldehydic effect and its ability to introduce unique fruity and gourmand notes.

- Top Notes: Provides a powerful, diffusive, and liquorous head note, particularly effective in cherry and chocolate-themed fragrances.[12]
- Gourmand Notes: Its complex character, which shifts from pungent to fruity and chocolate-like upon dilution, is leveraged to create rich cocoa and peachy undertones.[1][4]
- Modification: It can be used to give a distinctive cocoa lift to a variety of fragrance compositions.[4]

Role as a Chemical Intermediate

Isovaleraldehyde is a versatile building block in organic synthesis for creating other valuable flavor and fragrance compounds as well as pharmaceuticals.

Fig. 1: Role of **Isovaleraldehyde** in F&F and Synthesis.

Experimental Protocols & Methodologies

The following sections outline methodologies for the synthesis and analysis of **isovaleraldehyde**. These are intended as summaries and guides for researchers, and specific parameters should be optimized for laboratory conditions.

This method is a common laboratory preparation for **isovaleraldehyde**.[6][14]

Principle: Primary alcohols can be oxidized to aldehydes using a mild oxidizing agent, such as a chromate salt under acidic conditions. Careful control of temperature and immediate

distillation of the product is required to prevent over-oxidation to the carboxylic acid (isovaleric acid).

Materials:

- Isoamyl alcohol (3-methyl-1-butanol)
- Sodium dichromate ($\text{Na}_2\text{Cr}_2\text{O}_7$)
- Sulfuric acid (H_2SO_4)
- Water
- Distillation apparatus
- Separatory funnel
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure Outline:

- Prepare a solution of sodium dichromate in water in a reaction flask equipped with a dropping funnel, thermometer, and distillation head.
- Slowly add concentrated sulfuric acid to the flask while cooling in an ice bath to prepare the oxidizing solution (chromic acid).
- Add isoamyl alcohol to the dropping funnel.
- Gently heat the chromic acid solution to just below the boiling point of **isovaleraldehyde** (~92°C).
- Slowly add the isoamyl alcohol dropwise to the oxidizing solution. The aldehyde will form and distill out of the reaction mixture as it is formed.
- Collect the distillate, which will be a mixture of **isovaleraldehyde** and water.
- Separate the organic layer using a separatory funnel.

- Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.
- Dry the crude **isovaleraldehyde** over an anhydrous drying agent (e.g., MgSO₄).
- Perform a final fractional distillation to purify the **isovaleraldehyde**.

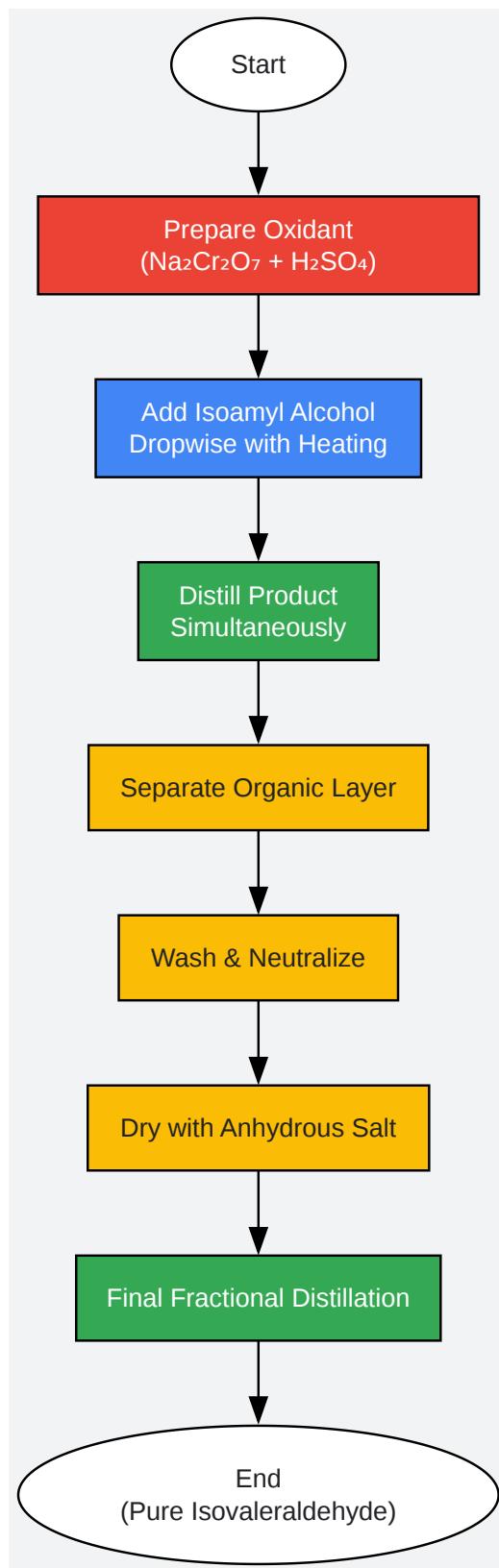

[Click to download full resolution via product page](#)

Fig. 2: Workflow for **Isovaleraldehyde** Synthesis via Oxidation.

This protocol outlines the production of "natural" **isovaleraldehyde**, a key process in food chemistry.^[8]

Principle: The Strecker degradation, a component of the Maillard reaction, involves the reaction of an amino acid (L-leucine) with a dicarbonyl compound (formed from a reducing sugar like D-glucose) to produce an aldehyde with one fewer carbon atom than the original amino acid.

Materials:

- L-Leucine
- D-Glucose
- Phosphate buffer solution
- High-pressure reactor or suitable sealed reaction vessel
- Solvent for extraction (e.g., dichloromethane)
- Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure Outline:

- Dissolve L-leucine and D-glucose in a phosphate buffer. An optimal molar ratio of glucose to leucine is approximately 4:1.^[8]
- Adjust the pH of the solution to approximately 5.0.^[8]
- Transfer the solution to a high-pressure reactor.
- Heat the sealed reactor to a temperature of 150°C for 3 hours.^[8]
- After cooling, extract the reaction mixture with an appropriate organic solvent.
- Analyze the organic extract by GC-MS to identify and quantify the yield of **isovaleraldehyde**.

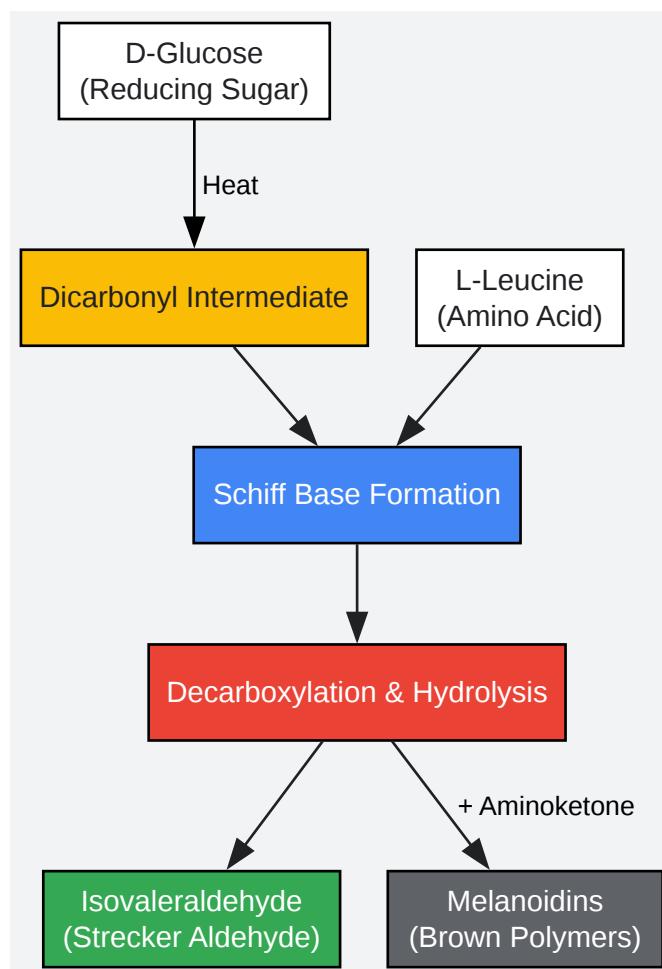

[Click to download full resolution via product page](#)

Fig. 3: Simplified Strecker Degradation Pathway to **Isovaleraldehyde**.

This method is suitable for quantifying **isovaleraldehyde** in complex matrices like beverages or food products.[2][15]

Principle: Volatile compounds from a sample are partitioned into the headspace of a sealed vial and adsorbed onto a coated fiber (SPME). The fiber is then transferred to the injector of a gas chromatograph, where the analytes are desorbed for separation and detection.

Materials:

- Sample (e.g., beer, olive oil)
- 20 mL headspace vials with septa

- SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)[[15](#)]
- Internal standard solution (e.g., pentanal)[[15](#)]
- GC-MS system

Procedure Outline:

- Place a known amount of the sample (e.g., 10 mL) into a headspace vial.
- Add a precise volume of the internal standard solution.
- Seal the vial and place it in a temperature-controlled agitator.
- Equilibrate the sample at a set temperature (e.g., 40°C) for a specified time (e.g., 5 minutes) to allow volatiles to enter the headspace.[[15](#)]
- Expose the SPME fiber to the headspace for a defined extraction time to adsorb the volatile compounds.
- Retract the fiber and immediately introduce it into the hot GC injector port for thermal desorption of the analytes onto the analytical column.
- Run the GC-MS method with an appropriate temperature program to separate the compounds.
- Identify **isovaleraldehyde** by its retention time and mass spectrum. Quantify using the peak area ratio relative to the internal standard.

Safety and Handling

Isovaleraldehyde is a highly flammable liquid and vapor.[[2](#)] It can cause skin and eye irritation, and may cause respiratory irritation upon inhalation. All handling should be performed in a well-ventilated area or fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[[9](#)] It is sensitive to air and light and may oxidize to isovaleric acid.[[2](#)][[16](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. grokipedia.com [grokipedia.com]
- 2. ISOVALERALDEHYDE - Ataman Kimya [atamanchemicals.com]
- 3. Page loading... [guidechem.com]
- 4. olfactorian.com [olfactorian.com]
- 5. Page loading... [guidechem.com]
- 6. Isovaleraldehyde [drugfuture.com]
- 7. isovaleraldehyde, 590-86-3 [perflavory.com]
- 8. researchgate.net [researchgate.net]
- 9. Isovaleraldehyde at Best Prices - High Purity Aldehyde for Flavor & Fragrance [abchemicalindustries.com]
- 10. Isovaleraldehyde - Wikipedia [en.wikipedia.org]
- 11. perfumerflavorist.com [perfumerflavorist.com]
- 12. ScenTree - Isovaleraldehyde (CAS N° 590-86-3) [scentree.co]
- 13. isovaleraldehyde, 590-86-3 [thegoodscentscompany.com]
- 14. acs.org [acs.org]
- 15. jib.cibd.org.uk [jib.cibd.org.uk]
- 16. Buy Isovaleraldehyde (EVT-318457) | 590-86-3 [evitachem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Isovaleraldehyde in Flavor and Fragrance Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047997#application-of-isovaleraldehyde-in-flavor-and-fragrance-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com